(5-Benzyl-1,2-oxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzyl-1,2-oxazol-3-yl)methanol: is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of (5-Benzyl-1,2-oxazol-3-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-Benzyl-1,2-oxazol-3-yl)methanol typically begins with the preparation of the oxazole ring. Common starting materials include benzylamine and glyoxal.
Cyclization Reaction: The oxazole ring is formed through a cyclization reaction involving benzylamine and glyoxal under acidic or basic conditions.
Reduction: The resulting oxazole intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Benzyl-1,2-oxazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Functionalized benzyl oxazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Benzyl-1,2-oxazol-3-yl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology and Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry:
Material Science: this compound can be incorporated into polymers and materials to impart specific properties such as increased thermal stability and mechanical strength.
Agriculture: The compound can be used in the development of agrochemicals that protect crops from pests and diseases.
Comparison with Similar Compounds
(5-Phenyl-1,2-oxazol-3-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(5-Methyl-1,2-oxazol-3-yl)methanol: Contains a methyl group instead of a benzyl group.
(5-Ethyl-1,2-oxazol-3-yl)methanol: Features an ethyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in (5-Benzyl-1,2-oxazol-3-yl)methanol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
(5-benzyl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEXWODGPYRATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.